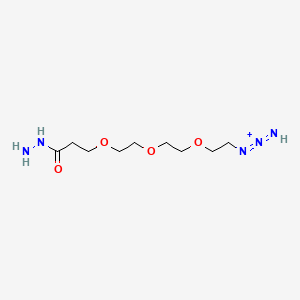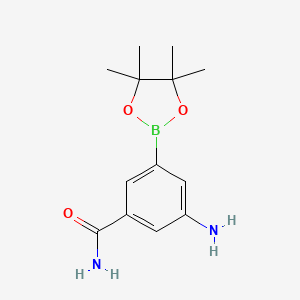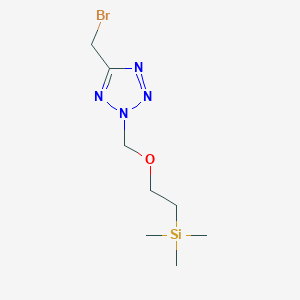
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group (N3) and a hydrazide group (NH-NH2) connected by a triethylene glycol (PEG3) spacer. This compound is widely used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and versatility in bioconjugation and click chemistry reactions .
准备方法
Synthetic Routes and Reaction Conditions
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium can be synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated by introducing reactive groups such as tosyl or mesyl groups.
Azidation: The activated PEG is then reacted with sodium azide (NaN3) to introduce the azide group.
Hydrazide Formation: The azido-PEG intermediate is further reacted with hydrazine (NH2NH2) to form the hydrazide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution: The hydrazide group can react with carbonyl compounds (aldehydes and ketones) to form hydrazones.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper (I) catalysts and alkyne-containing compounds.
Reduction: Utilizes reducing agents like LiAlH4 or palladium on carbon (Pd/C) with hydrogen gas.
Hydrazone Formation: Involves carbonyl compounds and mild acidic conditions .
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Primary Amines: Resulting from the reduction of the azide group.
Hydrazones: Produced from the reaction of the hydrazide group with carbonyl compounds .
科学研究应用
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium has a wide range of applications in scientific research:
Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids through click chemistry.
Drug Delivery: Employed in the development of drug delivery systems due to its biocompatibility and ability to enhance solubility.
Nanotechnology: Utilized in the synthesis of nanoparticles and nanomaterials for various applications.
Medical Research: Applied in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium primarily involves its ability to participate in click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages, facilitating the conjugation of various biomolecules. This property is particularly useful in bioconjugation and drug delivery applications, where the compound can be used to link therapeutic agents to targeting molecules .
相似化合物的比较
Similar Compounds
Azido-PEG3-Amine (N3-PEG3-NH2): Contains an azide group and an amine group, used in similar applications.
Azido-PEG3-Acid (N3-PEG3-COOH): Contains an azide group and a carboxylic acid group, used for bioconjugation and surface modification.
Uniqueness
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium is unique due to the presence of both azide and hydrazide groups, allowing it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .
属性
IUPAC Name |
2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethylimino-iminoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N5O4/c10-13-9(15)1-3-16-5-7-18-8-6-17-4-2-12-14-11/h10H,1-8H2,(H2,11,12)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHYHZGMAQSZPI-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=N)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N5O4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8265316.png)










